N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide
Description
The exact mass of the compound this compound is 328.10233402 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-11-4-2-3-5-14(11)18(23)21-10-13-9-17(24-22-13)15-7-6-12(19)8-16(15)20/h2-9H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWRKYPDRHXXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F2493-1290, also known as GSBR-1290, is a small molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and gastric motility.
Mode of Action
GSBR-1290 binds to the GLP-1R with high affinity and activates the Gαs cAMP pathway. The compound’s interaction with GLP-1R leads to an increase in insulin secretion in a glucose-dependent manner.
Biochemical Pathways
The activation of GLP-1R by GSBR-1290 leads to the stimulation of the Gαs cAMP pathway. This pathway plays a key role in the regulation of insulin secretion from pancreatic beta cells. The activation of this pathway by GSBR-1290 results in increased insulin secretion, which in turn helps in the regulation of blood glucose levels.
Result of Action
The activation of GLP-1R by GSBR-1290 results in increased insulin secretion and glucose clearance. In non-human primate models, GSBR-1290 has shown efficacy in stimulating insulin secretion, improving glucose tolerance, and reducing food intake. These effects contribute to the potential therapeutic benefits of GSBR-1290 in the management of Type 2 Diabetes Mellitus (T2DM) and obesity.
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H18F2N2O5
- Molecular Weight : 404.4 g/mol
- CAS Number : 1021265-10-0
The biological activity of this compound has been linked to its interaction with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : GPCRs play a crucial role in cellular signaling. The structure of the compound suggests potential interactions with these receptors, which could modulate various physiological responses .
- Type III Secretion System (T3SS) : The compound exhibits inhibitory activity against T3SS, which is critical for the virulence of certain bacteria. This suggests its potential as an antibacterial agent .
Antibacterial Activity
Research indicates that this compound demonstrates significant antibacterial properties. In vivo studies have shown that the compound can suppress infections caused by Salmonella enterica serovar Typhimurium. A dosage of 10 mg/kg administered intraperitoneally resulted in a substantial decrease in bacterial load in treated mice .
Toxicity and Safety Profile
The compound has been evaluated for toxicity and shows low levels of mutagenicity and carcinogenicity. In animal models, it did not significantly affect major organ systems such as the cardiovascular or central nervous systems during repeated dosing trials .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- In Vivo Efficacy : A study demonstrated that treatment with the compound led to a 500-fold reduction in Salmonella populations in the spleen and peritoneal lavages after four days of therapy. Furthermore, complete eradication was achieved after twelve days of treatment .
- Pharmacokinetics : The pharmacokinetic profile indicates rapid clearance from systemic circulation and distribution to various organs, suggesting effective bioavailability for therapeutic use .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Antibacterial Activity | Toxicity Level |
|---|---|---|---|---|
| This compound | 1021265-10-0 | 404.4 g/mol | Significant | Low |
| CL-55 | 1021264-82-3 | 374.3 g/mol | Moderate | Low |
This table illustrates the comparative biological activities and safety profiles of related compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H12F2N2O4
- Molecular Weight : 358.3 g/mol
- CAS Number : 1021264-64-1
The compound's structure includes a difluorophenyl group and an oxazole ring, which are known to enhance biological activity by interacting with various biological targets.
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor properties against various cancer cell lines.
Case Study: In Vitro Assays
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Standard Drugs for Comparison : Doxorubicin and Vandetanib.
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | High activity |
| This compound | HCC827 | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
The results indicate that the compound exhibits promising cytotoxic effects, particularly against lung cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, which could be pivotal in developing targeted therapies for cancer treatment.
Mechanisms of Action
- Enzyme Inhibition : The compound may interfere with key enzymes that facilitate tumor growth.
- Receptor Interaction : It can bind to cellular receptors, potentially modulating signal transduction pathways that regulate cell proliferation and apoptosis.
- Gene Expression Modulation : The compound may influence the expression of genes associated with inflammation and tumor progression.
Research Findings
Research on this compound has revealed insights into its biological activities and potential therapeutic applications:
- Antitumor Mechanisms : Studies suggest that the structural components of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide allow it to target multiple pathways involved in cancer progression.
- Selectivity and Safety : While exhibiting high activity against cancer cells, further optimization is necessary to enhance selectivity towards malignant cells over normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
